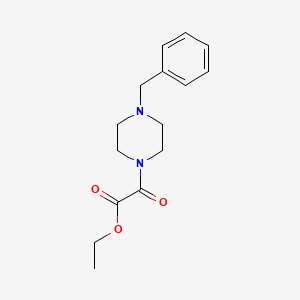

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been synthesized and evaluated for various biological activities, including as inhibitors of aspartate transcarbamoylase and acetylcholinesterase, which are enzymes involved in crucial biological processes .

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including the addition of amines to diethyl maleate, cyclization, and acylation. For instance, the synthesis of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which are structurally related to the compound of interest, was achieved by reacting ethylene diamine with diethyl maleate followed by cyclization. Further modification of these compounds was performed using bromoacyl chlorides to obtain N-acyl derivatives . Another related synthesis pathway involves the diazotization of amino acids, esterification, and subsequent reactions with chloroacetyl chloride and piperazine derivatives to yield complex piperazine-acetic acid esters .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield compounds with different biological activities. The introduction of a benzyl group, as seen in the compound of interest, can influence the compound's binding affinity and specificity to biological targets. The spatial arrangement of the substituents and the distance between functional groups are critical for the biological activity of these molecules .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclization, to form new compounds with potential biological activities. The reactivity of the nitrogen atoms in the piperazine ring is a key factor in these transformations. For example, the introduction of a benzoyl group at the nitrogen atom of a piperazine derivative was found to significantly enhance anti-acetylcholinesterase activity . The chemical reactivity of these compounds is also influenced by the presence of other functional groups, such as esters and chloroacetyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the piperazine ring. These properties are crucial for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The introduction of bulky substituents can enhance the lipophilicity of the compounds, which may affect their ability to cross biological membranes .

Scientific Research Applications

Antimicrobial Activity

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester and its derivatives have been explored for their antimicrobial properties. For instance, certain derivatives like 1,2,4-triazol-3-one derivatives incorporating the piperazine nucleus demonstrated good activity against microorganisms, comparable to ampicillin (Fandaklı et al., 2012). Another study synthesized N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, revealing significant antimicrobial activity against several microorganisms, as well as activity against aspartate transcarbamoylase (Dutta & Foye, 1990).

Learning and Memory Facilitation

Research has also investigated the effects of certain compounds derived from 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester on learning and memory. One study synthesized derivatives and tested their effects on learning and memory facilitation in mice, finding compounds like 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates to have significant positive effects (Li Ming-zhu, 2012).

Copper(II) Complex Models

The compound has also been used in the synthesis of structurally constrained derivatives, such as N,N′-ethylene-bridged-(S)-histidyl-(S)-tyrosine ethyl ester, which were then used to prepare copper(II) complexes. These complexes served as models for enzymes like galactose oxidase and were characterized for their conformational behaviors and structural properties (Yamato et al., 2000).

Reaction and Structural Characterization

Various reactions involving 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester have been studied, providing insights into the chemical properties and potential applications of this compound. For instance, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid producing 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid has been analyzed, with a focus on the conformation and structure of the resulting molecules (Faizi et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-(4-benzylpiperazin-1-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-15(19)14(18)17-10-8-16(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLJKOXQECNWPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390712 |

Source

|

| Record name | Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester | |

CAS RN |

349401-48-5 |

Source

|

| Record name | Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)